molecular formula C21H32Cl2N4O B3026031 Cariprazine D6

Cariprazine D6

Cat. No.: B3026031
M. Wt: 433.4 g/mol
InChI Key: KPWSJANDNDDRMB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    Cariprazine D6, also known as Cariprazine, is a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors . Its most salient feature is its preference for D3 receptors .

    Mode of Action

    Cariprazine acts to inhibit overstimulated dopamine receptors (acting as an antagonist) and stimulate the same receptors when the endogenous dopamine levels are low . It’s hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .

    Biochemical Pathways

    Cariprazine’s mechanism of action is mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist .

    Pharmacokinetics

    Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . After multiple doses, the mean systemic concentration reaches steady-state levels after 1–2 weeks . There is no effect of food on serum concentrations .

    Result of Action

    Cariprazine’s unique pharmacological profile and clinical applications make it an attractive treatment option for many conditions . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression .

    Action Environment

    Environmental factors may influence the efficacy of Cariprazine. For instance, urban living and family conflicts may increase re-hospitalizations .

    Biochemical Analysis

    Biochemical Properties

    Cariprazine D6 interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with dopamine D2L, D2S, and D3 receptors, serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B, and histamine H1 and sigma-1 (σ1) receptors . These interactions play a crucial role in its biochemical reactions.

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dopamine and serotonin receptors can modulate neurotransmitter levels, thereby influencing neuronal activity and communication .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of dopamine D2 and D3 receptors . This means it binds to these receptors and inhibits their activity, which can lead to changes in neurotransmitter levels and ultimately influence neuronal activity and communication .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to have a median time to 90% of steady state of approximately 1 week for cariprazine and desmethyl-cariprazine (DCAR) and 3 weeks for didesmethyl-cariprazine (DDCAR) .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which plays a role in its metabolism . The CYP2D6 metabolizer status was not associated with changes in exposure levels for this compound .

    Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for Cariprazine-d6 are not widely documented. it is typically prepared through deuterium labeling of Cariprazine.

      Industrial Production: Information on large-scale industrial production methods is limited due to its specialized use as an internal standard.

  • Chemical Reactions Analysis

      Reactivity: Cariprazine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: While detailed reagents and conditions are scarce, standard organic chemistry reagents are likely employed.

      Major Products: The major products formed during these reactions would be deuterium-labeled derivatives of Cariprazine.

  • Scientific Research Applications

      Chemistry: Cariprazine-d6 serves as an essential internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods.

      Biology and Medicine: Its applications extend to pharmacokinetic studies, drug metabolism research, and pharmacological investigations.

      Industry: Quality control and drug development rely on accurate quantification using Cariprazine-d6.

  • Comparison with Similar Compounds

      Uniqueness: Cariprazine-d6’s uniqueness lies in its deuterium labeling, which facilitates precise quantification.

      Similar Compounds: While Cariprazine-d6 is distinctive, other antipsychotic agents like Aripiprazole and Brexpiprazole share some similarities.

    Properties

    IUPAC Name

    3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KPWSJANDNDDRMB-WFGJKAKNSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32Cl2N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    433.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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